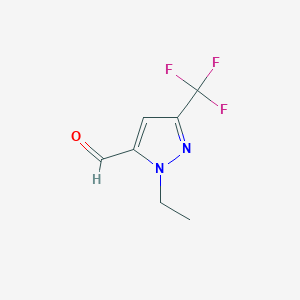
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of an appropriate precursor with trifluoromethyl-substituted reagents . Detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde consists of an ethyl group , a trifluoromethyl group , and a pyrazole ring . The carbaldehyde functional group is attached to the pyrazole ring. The geometry and conformational preferences of this compound play a crucial role in its reactivity and properties .
Chemical Reactions Analysis
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can participate in various chemical reactions, including nucleophilic additions , condensations , and oxidations . Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group and the presence of the aldehyde moiety .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde derivatives demonstrate significant antimicrobial and antioxidant properties. For example, a study synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds. These compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating potential applications in treating bacterial and fungal infections (Bhat et al., 2016).
Synthesis of Pyrazolo[4,3-c]pyridines
Another application involves the synthesis of pyrazolo[4,3-c]pyridines, a class of compounds with potential pharmaceutical applications. A study demonstrated the synthesis of these compounds via a microwave-assisted treatment, indicating a method for creating novel chemical structures for further research (Palka et al., 2014).
Novel Pyrazole Derivatives Synthesis
The compound is also used in synthesizing novel pyrazole derivatives. A study reported the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, demonstrating its utility in creating new molecular structures (Hu et al., 2010).
Formation of Pyrazole-alkaloids
Interestingly, derivatives of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde have been isolated from natural sources like watermelon seeds, indicating its occurrence in nature and potential applications in natural product chemistry (Kikuchi et al., 2015).
Eigenschaften
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWKBVVPDPLSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



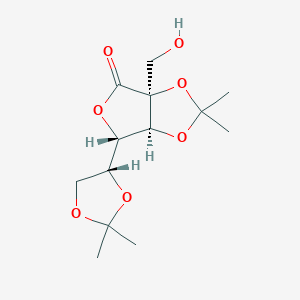
![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)
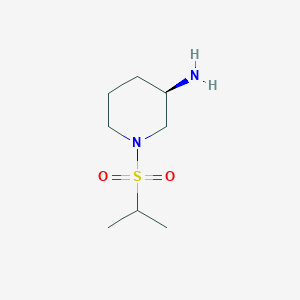
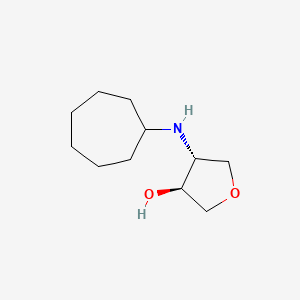
![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)
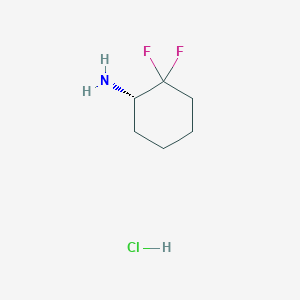
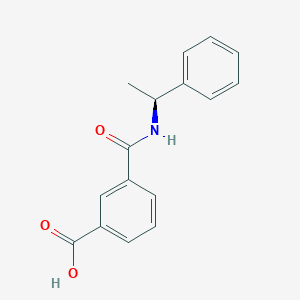
![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)
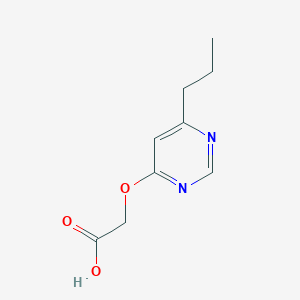
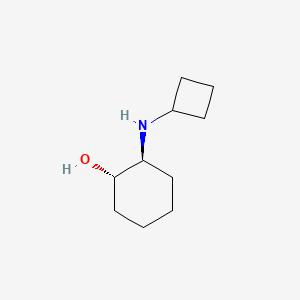
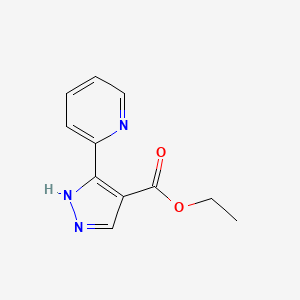
![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)
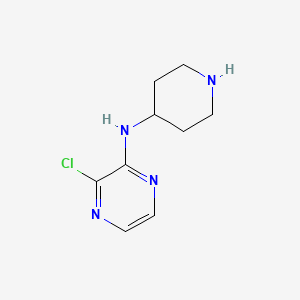
amine](/img/structure/B1474204.png)